N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichlorophenyl and trifluoromethylphenyl groups attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dichloroaniline with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as pyrrolidine-3-carboxylic acid, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]urea: This compound shares structural similarities but differs in the functional groups attached to the phenyl rings.
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea: Another structurally related compound with potential biological activities.
Uniqueness
N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity and biological activity.
Properties
Molecular Formula |
C18H13Cl2F3N2O2 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-4-5-15(14(20)8-12)24-17(27)10-6-16(26)25(9-10)13-3-1-2-11(7-13)18(21,22)23/h1-5,7-8,10H,6,9H2,(H,24,27) |
InChI Key |
PSZRQPXSTMYHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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